molecular formula C8H5N3O B3388435 Pyrido[2,3-b]pyrazine-6-carbaldehyde CAS No. 874279-16-0

Pyrido[2,3-b]pyrazine-6-carbaldehyde

Cat. No.: B3388435
CAS No.: 874279-16-0
M. Wt: 159.14 g/mol
InChI Key: FQVPEJDAEZBQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-b]pyrazine-6-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring with an aldehyde functional group at the 6-position

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial synthesis often employs scalable methods such as continuous flow chemistry, which allows for the efficient production of this compound with high purity and yield. This method can be optimized for large-scale production by adjusting reaction parameters like temperature, pressure, and flow rates.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Grignard reagents or organolithium compounds in anhydrous solvents.

Major Products:

    Oxidation: Pyrido[2,3-b]pyrazine-6-carboxylic acid.

    Reduction: Pyrido[2,3-b]pyrazine-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • This compound is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

Biology and Medicine:

  • This compound has shown potential as a precursor for the synthesis of biologically active molecules, including kinase inhibitors and

Properties

IUPAC Name

pyrido[2,3-b]pyrazine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c12-5-6-1-2-7-8(11-6)10-4-3-9-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVPEJDAEZBQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2N=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468277
Record name pyrido[2,3-b]pyrazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874279-16-0
Record name pyrido[2,3-b]pyrazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-vinylpyrido[2,3-b]pyrazine (Intermediate 4.3) (1 g, 6.37 mmol, 1 eq.) was dissolved in methanol (20 mL) and cooled down to −70° C. A gentle flux of a mixture of oxygen/ozone was then bubbled through for 20 minutes. The reaction was monitored by TLC using cyclohexane/ethyl acetate (8/2). When the reaction was finished, dimethylsulfide (0.1 mL) was added and reaction was left at rt for 30 minutes. Methanol was evaporated under vacuum and 600 mg of pyrido[2,3-b]pyrazine-6-carbaldehyde was recovered. Crude material was analyzed without further purification (Intermediate 4.4). Amount: 0.60 g; Yield: 60%; Formula: C8H5N3O; HPLC Purity: 90%; HPLC (H2O TFA 0.1%-ACN TFA 0.05%): Rt (min); Area %=0.90 min; 90%; 1H NMR (DMSO-d6) δ 10.1 (l, 1H), 9.05 (s, 1H), 8.95 (s, 1H), 8.70 (d, 1H, J=8 Hz), 8.20 (d, 1H, J=8 Hz); LC-MS: M/Z ESI: Rt (min) 0.76 min, 158.13 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
oxygen ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Methyl-pyrido[2,3-b]pyrazine (100 mg, 0.69 mmol) was dissolved in dioxane. Selenium dioxide (269 mg, 2.4 mmol) was added, and the suspension was refluxed at 110° C. for 3 minutes. The reaction mixture was partitioned between ethyl acetate and water. The ethyl acetate was washed with brine, dried using magnesium sulfate, and concentrated to yield the title product (55 mg, 50%) as a pink solid. 1H NMR (DMSO-d6): δ=8 s, 1H), 9.31 (d, 1H,J=1.6 Hz), 9.21 (d, 1H, J=1.6 Hz), 8.81 (d, 1H, J=8.5 Hz), 8.42 (d, 1H, J=8.5 Hz). Calculated mass=159, [M+H]+=160.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
269 mg
Type
reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrido[2,3-b]pyrazine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Pyrido[2,3-b]pyrazine-6-carbaldehyde
Reactant of Route 3
Reactant of Route 3
Pyrido[2,3-b]pyrazine-6-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Pyrido[2,3-b]pyrazine-6-carbaldehyde
Reactant of Route 5
Pyrido[2,3-b]pyrazine-6-carbaldehyde
Reactant of Route 6
Reactant of Route 6
Pyrido[2,3-b]pyrazine-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.